N6F11 (2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one) is a highly selective ferroptosis inducer that operates via the ubiquitin-proteasome system rather than direct enzymatic inhibition [1]. By binding to the RING domain of the E3 ubiquitin ligase TRIM25, N6F11 triggers the K48-linked ubiquitination and subsequent degradation of glutathione peroxidase 4 (GPX4) [1]. Because TRIM25 is predominantly overexpressed in malignant cells, N6F11 allows researchers to induce ferroptotic cell death in tumor models without the off-target immune cell depletion characteristic of first-generation ferroptosis activators [2]. This unique selectivity makes it a critical procurement choice for advanced immuno-oncology workflows.
Substituting N6F11 with classical ferroptosis inducers like RSL3, Erastin, or IKE fundamentally compromises immuno-oncology workflows [1]. Traditional agents uniformly inhibit GPX4 or deplete glutathione across all cell types, resulting in the simultaneous ferroptotic death of both target cancer cells and critical immune populations, such as CD8+ T cells, natural killer cells, and dendritic cells[1]. This non-selective toxicity confounds in vivo efficacy data and prevents the study of ferroptosis-driven antitumor immunity[2]. Procurement of N6F11 is essential for co-culture assays and immunocompetent mouse models where preserving host immune cell viability is a strict methodological requirement for evaluating immune checkpoint blockade synergies [2].
Unlike non-selective agents, N6F11 leverages the differential expression of TRIM25 to spare immune populations [1]. In comparative viability assays, N6F11 selectively induces cytotoxicity in cancer cell lines (e.g., PANC-1, HT-1080) at working concentrations of 5 µM, while preserving the viability of CD8+ T cells, neutrophils, and natural killer (NK) cells . In contrast, classical inducers like RSL3 and Erastin trigger widespread ferroptosis in both malignant and immune cells, eliminating the possibility of studying immune-mediated tumor clearance [1].
| Evidence Dimension | Immune cell viability during ferroptosis induction |
| Target Compound Data | N6F11 (5 µM) maintains viability of CD8+ T cells and NK cells while degrading GPX4 in cancer cells. |
| Comparator Or Baseline | RSL3 / Erastin (induce indiscriminate ferroptosis in both tumor and immune cells). |
| Quantified Difference | Complete shift from non-selective pan-cellular toxicity to tumor-selective cytotoxicity. |
| Conditions | In vitro co-culture and viability assays using human cancer cells and isolated immune cells. |
Procuring N6F11 is mandatory for researchers who need to induce tumor ferroptosis without artificially depleting the immune cells required for downstream immuno-oncology assays.
N6F11 operates through a distinct mechanism of action compared to classical GPX4 inhibitors [1]. In cell-free assays, N6F11 (0.1 to 1 µM) enhances TRIM25-dependent ubiquitination of GPX4, and in PANC-1 cells (10 µM), it increases the thermal stability of TRIM25 in cellular thermal shift assays (CETSA) . This leads to the physical degradation of GPX4 via the proteasome, an effect reversible by proteasome inhibitors like bortezomib. Conversely, RSL3 directly binds and inhibits GPX4 enzymatic activity without causing its degradation, while Erastin acts upstream by inhibiting System xc- [1].
| Evidence Dimension | Mechanism of GPX4 suppression |
| Target Compound Data | N6F11 (0.1-1 µM) induces K48-linked ubiquitination and physical degradation of GPX4 via TRIM25. |
| Comparator Or Baseline | RSL3 (direct enzymatic inhibition without degradation) and Erastin (glutathione depletion). |
| Quantified Difference | Transition from functional enzymatic blockade to targeted protein degradation via the ubiquitin-proteasome system. |
| Conditions | CETSA (10 µM N6F11) and cell-free ubiquitination assays (0.1–1 µM) in PANC-1 models. |
This distinct mechanism allows buyers to utilize N6F11 as a targeted protein degrader tool, differentiating their experimental models from standard enzymatic inhibition.
The true procurement value of N6F11 emerges in immunocompetent in vivo models[1]. While metabolically stable Erastin analogs like IKE show superior direct anticancer activity in immunocompromised nude mice, N6F11 excels in intact immune systems [1]. In KPC murine pancreatic ductal adenocarcinoma (PDAC) models, N6F11 (10 mg/kg) significantly decreases tumor volume by initiating HMGB1-dependent, CD8+ T cell-mediated antitumor immunity [2]. Furthermore, N6F11 uniquely sensitizes these tumors to immune checkpoint blockade (anti-PD-L1), a synergy impossible with non-selective agents that destroy the very T cells required for the checkpoint inhibitor to function[2].
| Evidence Dimension | In vivo tumor volume reduction in immunocompetent vs. immunocompromised models |
| Target Compound Data | N6F11 (10 mg/kg) successfully reduces tumor burden and synergizes with anti-PD-L1 in immunocompetent mice. |
| Comparator Or Baseline | IKE (Erastin analog; shows higher direct toxicity in nude mice but lacks immune synergy). |
| Quantified Difference | N6F11 enables synergistic efficacy with immune checkpoint inhibitors by preserving CD8+ T cell populations. |
| Conditions | KPC murine PDAC models treated with 10 mg/kg N6F11 ± anti-PD-L1 antibodies. |
For in vivo immuno-oncology research, N6F11 is the only viable choice to study the synergy between ferroptosis and immune checkpoint inhibitors.
N6F11 is the optimal procurement choice for in vitro studies requiring the induction of ferroptosis in tumor cells while maintaining the viability and function of co-cultured T cells, NK cells, or dendritic cells [1].
N6F11 serves as the preferred ferroptosis inducer for in vivo models evaluating combination therapies with anti-PD-1 or anti-PD-L1 antibodies, as it preserves the host immune architecture necessary for checkpoint blockade efficacy [2].
N6F11 functions as a highly specific chemical probe for studying TRIM25-mediated ubiquitination and proteasomal degradation pathways, offering a small-molecule alternative to engineered PROTACs for GPX4 knockdown [2].
N6F11 is highly suited for testing novel therapeutic interventions in KRAS/TP53-mutated PDAC models where traditional apoptosis-inducing agents fail and immune evasion is prevalent [2].